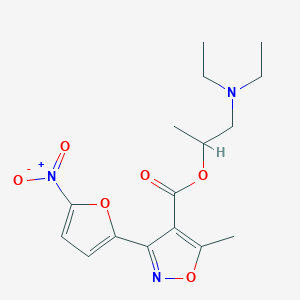
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is an organic compound with the molecular formula C17H25NO2 and a molecular weight of 275.43 g/mol . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a phenyl group, and the carboxyl group is esterified with 3,3,5-trimethylcyclohexanol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester typically involves the esterification of 2-Phenylglycine with 3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-Phenylglycine, which can then interact with enzymes and receptors in biological systems. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Homosalate: An ester of salicylic acid and 3,3,5-trimethylcyclohexanol, used as a UV filter in sunscreens.
2-Hydroxybenzoic acid 3,3,5-trimethylcyclohexyl ester: Another ester with similar structural features and applications.
Uniqueness
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is unique due to its combination of a phenyl group and a glycine derivative, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101516-98-7 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(3,3,5-trimethylcyclohexyl) 2-amino-2-phenylacetate |
InChI |
InChI=1S/C17H25NO2/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11,18H2,1-3H3 |
Clave InChI |
XSDOHDZHBPZCBH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

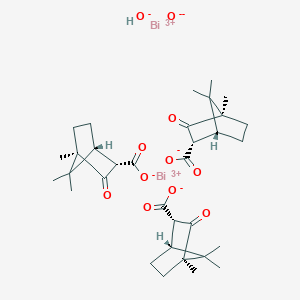
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
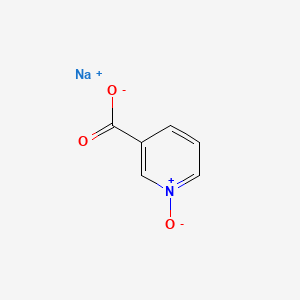
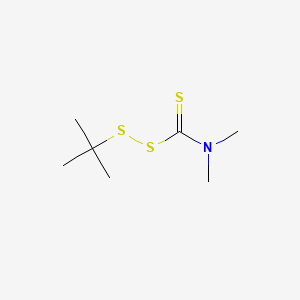
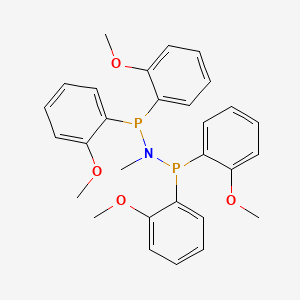
![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
